molecular formula C13H7ClF2N2O2 B3042874 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine CAS No. 680215-41-2

2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine

Cat. No.: B3042874
CAS No.: 680215-41-2
M. Wt: 296.65 g/mol
InChI Key: JNWLOUJCADJTEA-CNHKJKLMSA-N
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Description

This compound features a pyridine ring substituted with a chloro group and a complex functional group containing difluorophenyl and methyleneamino moieties

Properties

IUPAC Name

[(E)-(2,6-difluorophenyl)methylideneamino] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O2/c14-12-8(3-2-6-17-12)13(19)20-18-7-9-10(15)4-1-5-11(9)16/h1-7H/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWLOUJCADJTEA-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C=NOC(=O)C2=C(N=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)/C=N/OC(=O)C2=C(N=CC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluorophenyl halide.

    Formation of the Methyleneamino Group: The methyleneamino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the functional groups to the pyridine ring, often using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Condensation: The methyleneamino group can participate in condensation reactions with various carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

    Condensation: Aldehydes, ketones, and other carbonyl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]benzene: Similar structure but with a benzene ring instead of pyridine.

    2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]thiophene: Similar structure but with a thiophene ring instead of pyridine.

    2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]furan: Similar structure but with a furan ring instead of pyridine.

Uniqueness

2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine is unique due to its combination of a pyridine ring with difluorophenyl and methyleneamino functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it valuable for various applications in research and industry.

Biological Activity

2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine is a synthetic compound characterized by a pyridine ring substituted with a chloro group and a complex functional group containing difluorophenyl and methyleneamino moieties. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, synthesizing findings from various studies.

The synthesis of 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves several steps:

  • Formation of the Pyridine Ring : This can be achieved through methods such as the Hantzsch pyridine synthesis.
  • Introduction of the Chloro Group : Chlorination reactions using reagents like thionyl chloride are common.
  • Attachment of the Difluorophenyl Group : This is often performed via nucleophilic aromatic substitution reactions with suitable difluorophenyl halides.

The compound's chemical reactivity includes oxidation, reduction, substitution, and condensation reactions, which can lead to various derivatives with potentially distinct biological activities.

Mechanistic Insights

Research indicates that compounds similar to 2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine may act as allosteric modulators at nicotinic acetylcholine receptors (nAChRs). For example, studies have shown that certain arylpyridines enhance responses at human α7 nAChRs when combined with agonists like nicotine, suggesting a mechanism for modulating neurotransmission .

In Vitro Studies

In vitro evaluations have demonstrated that compounds with structural similarities exhibit significant activity against various biological targets:

  • Cytotoxicity : Compounds derived from similar frameworks have been tested against cancer cell lines, showing varying degrees of cytotoxic effects. For instance, certain derivatives have been reported to have half-maximal inhibitory concentrations (IC50) in the low micromolar range against specific tumor cells .
  • VEGFR-2 Inhibition : Some studies have identified related compounds as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Case Studies

  • Activity Against Cancer Cell Lines : A study exploring oxazolo[5,4-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxicity against colorectal cancer cell lines, with CC50 values indicating promising therapeutic potential .
  • Nicotinic Receptor Modulation : Another investigation into arylpyridine derivatives revealed their ability to enhance acetylcholine responses in oocytes expressing human α7 nAChRs, indicating their potential as therapeutic agents for sensory restoration in neurodegenerative conditions .

Summary of Biological Activities

CompoundTargetActivityIC50/EC50 (µM)Reference
2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridineα7 nAChRPositive Allosteric ModulatorNot determined
Related Compound AVEGFR-2Inhibitor58.4
Related Compound BCancer Cell LinesCytotoxicity0.14 - 0.56

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine
Reactant of Route 2
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2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine

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